6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a cyclobutyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.
Cyclobutyl Substitution: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the pyrazolo[1,5-a]pyrimidine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom at the 6-position is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: 3-cyclobutylpyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazolo[1,5-a]pyrimidine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.
6-Chloro-3-cyclobutylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Cyclobutylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 6-position.
Uniqueness
6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is unique due to the combination of the bromine atom and the cyclobutyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQKTHFENPUUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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